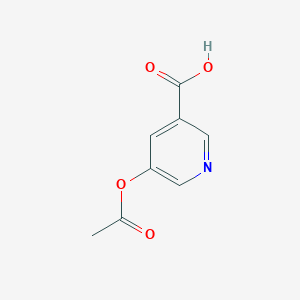

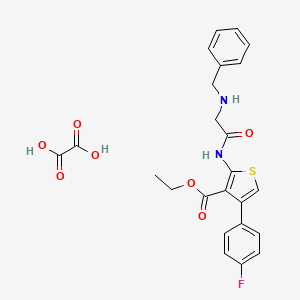

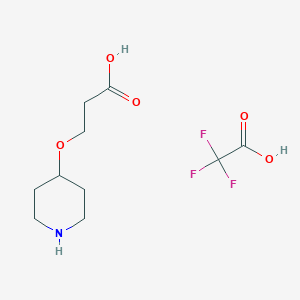

![molecular formula C19H13ClN2S B2411730 2-[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]quinoline CAS No. 860650-94-8](/img/structure/B2411730.png)

2-[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]quinoline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Quinoline is an aromatic nitrogen-containing heterocyclic compound . It’s a weak tertiary base, forming salts with acids and exhibiting reactions similar to benzene and pyridine . Quinoline and its derivatives form an important class of heterocyclic compounds for new drug development .

Synthesis Analysis

Numerous synthetic routes have been developed for the synthesis of quinoline and its derivatives due to its wide range of biological and pharmacological activities . The quinoline ring has been generally synthesized by various conventional named reactions such as Skraup, Doebner-Von Miller, Pfitzinger, Friedlander, Conrad-Limpach, and Combes synthesis .Molecular Structure Analysis

The molecular structure of quinoline is based on structures generated from information available in ECHA’s databases . If generated, an InChI string will also be generated and made available for searching .Chemical Reactions Analysis

Quinoline participates in both electrophilic and nucleophilic substitution reactions . It’s also known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .Physical And Chemical Properties Analysis

The physical and chemical properties of a quinoline derivative would depend on its specific structure. Quinoline itself is a weak tertiary base and forms salts with acids .Applications De Recherche Scientifique

Corrosion Inhibition

Quinoxaline derivatives, including compounds structurally similar to 2-[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]quinoline, have been studied for their corrosion inhibition properties. Saraswat and Yadav (2020) found that similar compounds demonstrated significant corrosion inhibition efficiency for mild steel in acidic environments. These findings are essential in the context of material preservation and industrial applications (Saraswat & Yadav, 2020).

Potential Biological Activities

Several studies have synthesized and characterized compounds structurally akin to the quinoline derivative , highlighting their potential biological activities. For instance, Párkányi and Schmidt (2000) synthesized various quinazolinone derivatives with potential biological activity. These compounds' structures, confirmed through spectral and elemental analyses, are expected to be biologically active, indicating a wide range of possible pharmaceutical applications (Párkányi & Schmidt, 2000).

Antitubercular Activity

Compounds structurally similar to this compound have been synthesized and tested for their antitubercular activity. Pattan et al. (2006) reported that such derivatives showed moderate to promising antitubercular activity, underscoring their potential as therapeutic agents in treating tuberculosis (Pattan et al., 2006).

Antimicrobial and Mosquito Larvicidal Activities

Research has also explored the antimicrobial and mosquito larvicidal properties of compounds related to this quinoline derivative. Rajanarendar et al. (2010) synthesized a series of compounds that exhibited significant antibacterial, antifungal, and mosquito larvicidal activities, highlighting the utility of these compounds in pest control and infection management (Rajanarendar et al., 2010).

Antimicrobial Screening

Desai and Dodiya (2014) synthesized and screened various quinoline derivatives for antimicrobial activity against different bacterial and fungal strains. Some derivatives, especially those with chloro or hydroxy groups, exhibited significant antimicrobial activity (Desai & Dodiya, 2014).

Mécanisme D'action

Target of Action

Similar compounds such as indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.

Mode of Action

Similar compounds have been shown to inhibit certain enzymes or interact with various receptors

Biochemical Pathways

Similar compounds have been shown to affect various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . Therefore, it is plausible that this compound may also affect similar pathways and have downstream effects on various cellular processes.

Result of Action

Based on the biological activities of similar compounds , it can be inferred that this compound may have various effects at the molecular and cellular level.

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-(4-chlorophenyl)-4-methyl-5-quinolin-2-yl-1,3-thiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13ClN2S/c1-12-18(17-11-8-13-4-2-3-5-16(13)22-17)23-19(21-12)14-6-9-15(20)10-7-14/h2-11H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMIDVHYAWAHSTL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC=C(C=C2)Cl)C3=NC4=CC=CC=C4C=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13ClN2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

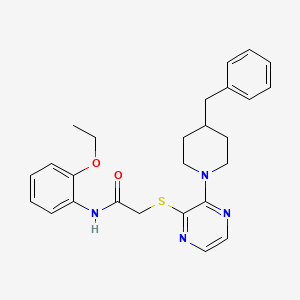

![2-[3-(4-ethoxybenzoyl)-6-fluoro-4-oxoquinolin-1-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2411648.png)

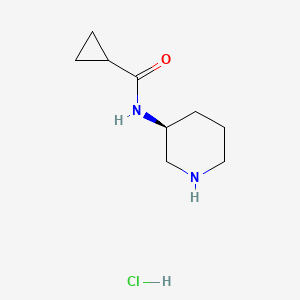

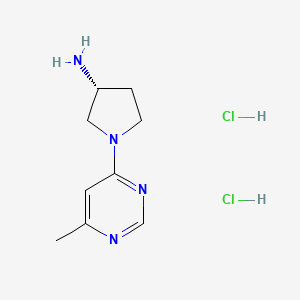

![N-(5-methoxybenzo[d]thiazol-2-yl)-1-methyl-N-(2-morpholinoethyl)-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2411652.png)

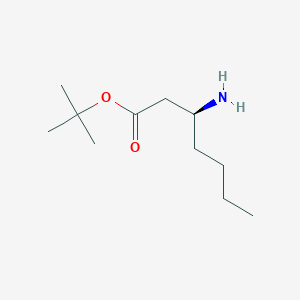

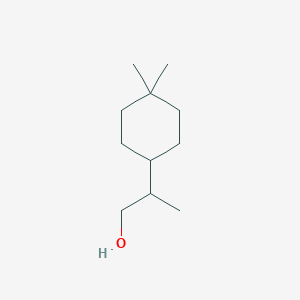

![1-(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(thiophen-3-yl)ethanone](/img/structure/B2411655.png)

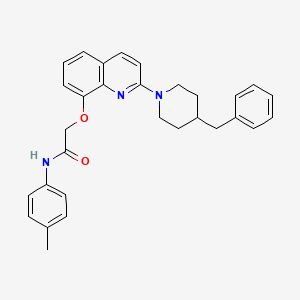

![3-(4-Ethoxyphenyl)sulfonyl-6-methoxy-1-[(2-methylphenyl)methyl]quinolin-4-one](/img/structure/B2411663.png)